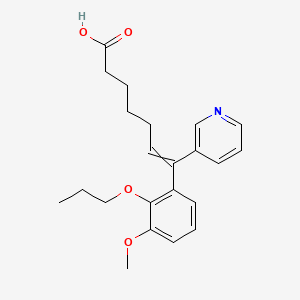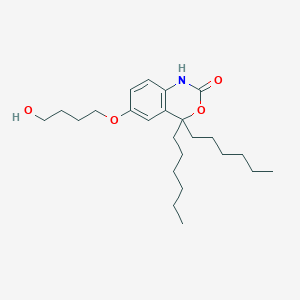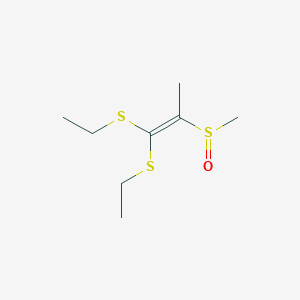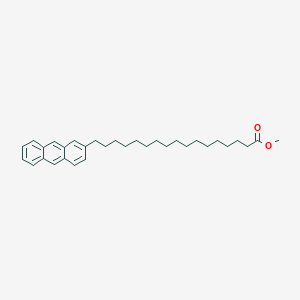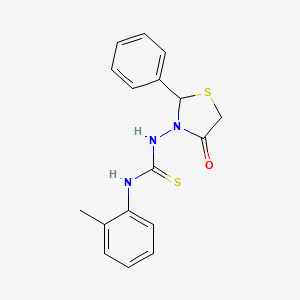
N-(2-Methylphenyl)-N'-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methylphenyl)-N’-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas and thiazolidinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylphenyl)-N’-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)thiourea typically involves the reaction of 2-methylphenyl isothiocyanate with 4-oxo-2-phenyl-1,3-thiazolidine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Methylphenyl)-N’-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Industry: Possible use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2-Methylphenyl)-N’-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)thiourea is not well-understood. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors. The thiazolidinone ring and thiourea group may play a role in binding to these targets and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylthiourea: A simpler thiourea derivative with known biological activities.
Thiazolidinone derivatives: A class of compounds with diverse biological activities.
Uniqueness
N-(2-Methylphenyl)-N’-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)thiourea is unique due to the combination of the thiazolidinone ring and the thiourea group, which may confer specific biological activities and chemical reactivity not found in simpler compounds.
Eigenschaften
CAS-Nummer |
89405-77-6 |
|---|---|
Molekularformel |
C17H17N3OS2 |
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
1-(2-methylphenyl)-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)thiourea |
InChI |
InChI=1S/C17H17N3OS2/c1-12-7-5-6-10-14(12)18-17(22)19-20-15(21)11-23-16(20)13-8-3-2-4-9-13/h2-10,16H,11H2,1H3,(H2,18,19,22) |
InChI-Schlüssel |
RXZYETVCDFLIEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=S)NN2C(SCC2=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzylidenenaphtho[2,1-b]furan-1(2H)-one](/img/structure/B14384209.png)

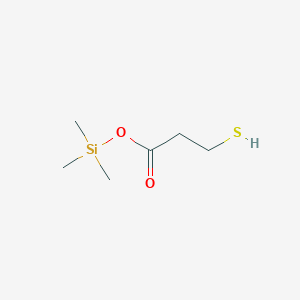
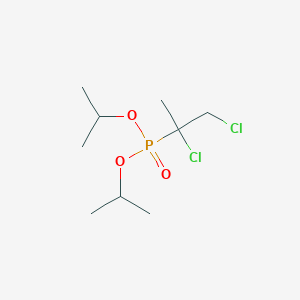

![Phosphonic acid, [(dipropylamino)methyl]-, diethyl ester](/img/structure/B14384242.png)


